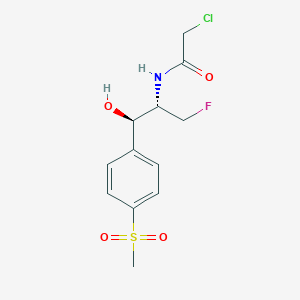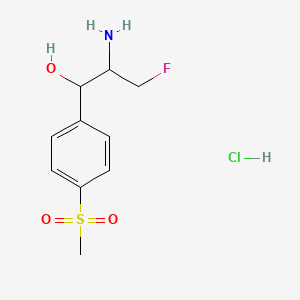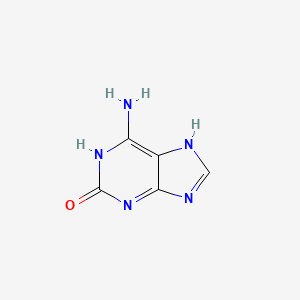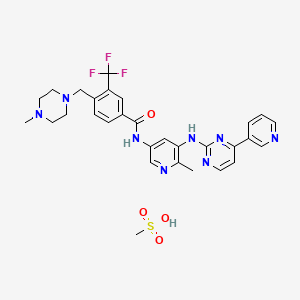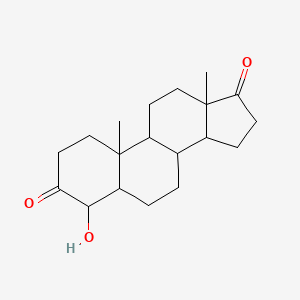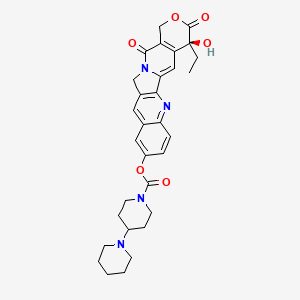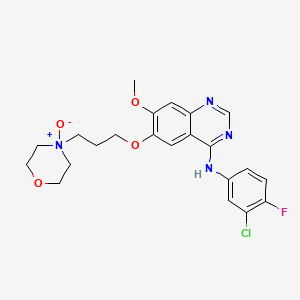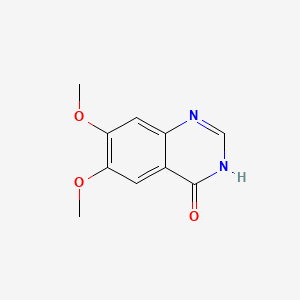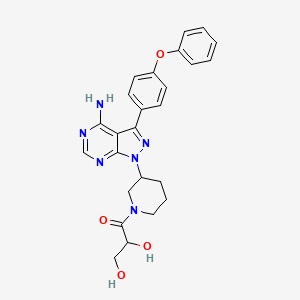
6-Hidroxi Dopa HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-DL-DOPA is an allosteric inhibitor of RAD52, which inhibits RAD52 binding to single-strand DNA binding domains . It selectively inhibits the proliferation of BRCA-deficient cancer cells in vitro . It is also an inhibitor of APE1 (apurinic/apyrimidinic endonuclease), a nuclease crucial for the DNA base excision repair pathway .
Molecular Structure Analysis
The empirical formula of 6-Hydroxy-DL-DOPA is C9H11NO5 . Its molecular weight is 213.19 . The SMILES string representation is NC(Cc1cc(O)c(O)cc1O)C(O)=O .Chemical Reactions Analysis
6-Hydroxydopamine, a neurotoxin that selectively destroys catecholaminergic nerves in sympathetically innervated tissues, is rapidly autoxidised to yield potentially toxic products and reactive oxygen species .Physical and Chemical Properties Analysis
6-Hydroxy-DL-DOPA is a powder that is off-white in color . It is soluble to 100 mM in 1M HCl . It should be stored at -20°C .Aplicaciones Científicas De Investigación
Investigación en Neurociencia
6-OHDOPA es un precursor-neurotoxina con relativa selectividad para las neuronas noradrenérgicas {svg_1}. Se ha utilizado para estudiar los efectos de la neurotoxicidad y el potencial de regeneración de las neuronas después del daño. Este compuesto es particularmente útil para modelar enfermedades como el Parkinson, donde las vías neuronales selectivas se ven comprometidas.
Oncología
En la investigación del cáncer, 6-OHDOPA ha mostrado potencial como inhibidor de APE1, una nucleasa involucrada en la vía de reparación de la escisión de bases del ADN {svg_2}. También bloquea el dominio de unión al ADN monocatenario RAD52, que es crucial para la reparación por recombinación homóloga del ADN. Estas propiedades lo convierten en un candidato para estudiar la proliferación de células cancerosas y el desarrollo de terapias dirigidas.
Farmacología
6-OHDOPA sirve como una herramienta en los estudios farmacológicos debido a su función como neurotoxina selectiva {svg_3}. Puede inducir la simpatectomía química, que es la destrucción de las terminales nerviosas simpáticas, proporcionando información sobre el papel del sistema nervioso simpático en varios procesos fisiológicos.
Bioquímica
En los ensayos bioquímicos, 6-OHDOPA se utiliza para inhibir la actividad de la función de reparación de APE1, que es vital para la vía de reparación de la escisión de bases del ADN {svg_4}. Esta aplicación es significativa para comprender los mecanismos moleculares de la reparación del ADN y los efectos de su inhibición.
Biología Molecular
La capacidad de 6-OHDOPA para inhibir APE1 y bloquear RAD52 lo convierte en una herramienta valiosa en biología molecular para estudiar los mecanismos de reparación del ADN {svg_5}. Sus efectos sobre las células cancerosas deficientes en BRCA también proporcionan una vía para la investigación de las interacciones gen-ambiente y las predisposiciones genéticas al cáncer.
Química Medicinal
En química medicinal, la acción inhibitoria de 6-OHDOPA sobre proteínas clave de reparación del ADN se explota para estudiar las relaciones estructura-actividad de posibles agentes terapéuticos {svg_6}. Ayuda en el diseño y síntesis de nuevos compuestos con mejores perfiles de eficacia y seguridad.
Mecanismo De Acción
Target of Action
6-Hydroxy Dopa HCl, also known as 6-hydroxydopamine, primarily targets noradrenergic nerves . It is a highly selective neurotoxin . It also targets the DNA repair proteins APE1 (apurinic/apyrimidinic endonuclease) and RAD52 . APE1 is a nuclease crucial for the DNA base excision repair pathway .
Mode of Action
6-Hydroxy Dopa HCl interacts with its targets in several ways. It acts as an allosteric inhibitor of RAD52, inhibiting RAD52’s binding to single-strand DNA binding domains . It also inhibits the repair-function activity of APE1 . In the nervous system, it destroys axonal tracts from sympathetic paraganglia as well as noradrenergic nerve terminals in peripheral organs and tissues .
Biochemical Pathways
The compound affects several biochemical pathways. It is known to induce Parkinson’s disease in animal models by causing the degeneration of dopaminergic midbrain neurons, resulting in dopamine depletion . It also inhibits the DNA base excision repair pathway by blocking the function of APE1 .
Pharmacokinetics
It is known that the compound is relatively unstable and can undergo autoxidation under certain experimental conditions . This can result in the production of reactive oxygen species, mainly superoxide and hydrogen peroxide .
Result of Action
The action of 6-Hydroxy Dopa HCl leads to several molecular and cellular effects. It can produce a chemical sympathectomy by destroying noradrenergic nerves . It also selectively inhibits the proliferation of BRCA-deficient cancer cells in vitro . In the central nervous system, it predominantly produces destructive effects on the locus coeruleus, the largest noradrenergic nucleus in the brain .
Action Environment
The action of 6-Hydroxy Dopa HCl can be influenced by environmental factors. For example, the compound’s instability and propensity for autoxidation can be affected by the experimental conditions . Additionally, the compound’s neurotoxic effects can be influenced by the age of the organism, with different effects observed when administered to perinatal versus adult animals .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
6-Hydroxy Dopa Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is an inhibitor of APE1 (apurinic/apyrimidinic endonuclease) repair-function activity . APE1 is a nuclease crucial for the DNA base excision repair pathway . Furthermore, 6-Hydroxy Dopa Hydrochloride also blocks RAD52 (DNA repair protein) single-stranded DNA binding domain .
Cellular Effects
6-Hydroxy Dopa Hydrochloride has significant effects on various types of cells and cellular processes. It selectively inhibits the proliferation of BRCA-deficient cancer cells in vitro . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-Hydroxy Dopa Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an allosteric inhibitor of RAD52, inhibiting RAD52’s binding to single-strand DNA binding domains .
Temporal Effects in Laboratory Settings
The effects of 6-Hydroxy Dopa Hydrochloride change over time in laboratory settings. It has been observed that the sympathetic nervous system fully regenerates to reinnervate the periphery in approximately 6 weeks .
Dosage Effects in Animal Models
The effects of 6-Hydroxy Dopa Hydrochloride vary with different dosages in animal models. High doses of 6-Hydroxy Dopa Hydrochloride can produce near-total noradrenergic denervation of the hippocampus, approximately 90% noradrenergic denervation of the neocortex and cerebellum .
Metabolic Pathways
6-Hydroxy Dopa Hydrochloride is involved in several metabolic pathways. Under acidic conditions, 6-Hydroxy Dopa Hydrochloride can be hydroxylated to 6-hydroxy-DOPA (TOPA) and further oxidized to TOPA-quinone .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Hydroxy Dopa HCl involves the conversion of L-Dopa to 6-Hydroxy Dopa, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "L-Dopa", "Sodium periodate", "Sodium metabisulfite", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "L-Dopa is oxidized to 6-Hydroxy Dopa using sodium periodate in the presence of sodium metabisulfite.", "The resulting mixture is then treated with sodium hydroxide to form the free base of 6-Hydroxy Dopa.", "Hydrochloric acid is added to the free base to form the hydrochloride salt of 6-Hydroxy Dopa.", "The product is then isolated and purified through recrystallization." ] } | |
Número CAS |
68463-64-9 |
Fórmula molecular |
C9H12ClNO5 |
Peso molecular |
249.65 g/mol |
Nombre IUPAC |
2-amino-3-(2,4,5-trihydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO5.ClH/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11;/h2-3,5,11-13H,1,10H2,(H,14,15);1H |
Clave InChI |
BFABEGDECPTTRS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N.Cl |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


